2,4,6-三羟基苯-1,3,5-三甲醛

描述

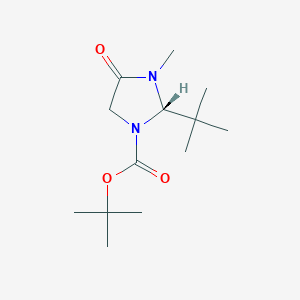

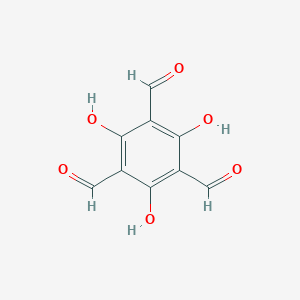

The compound 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is a multifunctional organic molecule that is presumed to have a benzene ring with three hydroxyl groups and three formyl groups attached to it. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds which can help infer some of the properties and reactivity of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

Synthesis Analysis

The synthesis of related compounds involves the use of phenolic precursors and aldehydes. For instance, the synthesis of a derivative, 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, was achieved by a Vilsmeier reaction from resveratrol, which is a trihydroxystilbene . This suggests that a similar approach could potentially be used for synthesizing 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, starting from an appropriate trihydroxybenzene and introducing the formyl groups through a formylation reaction.

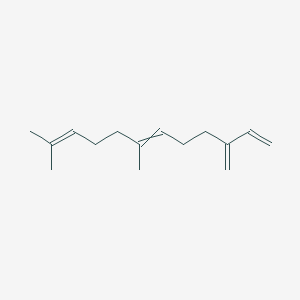

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray crystallography. For example, the crystal structure of the resveratrol derivative mentioned above was found to belong to the monoclinic space group with specific crystallographic parameters . This information is valuable as it provides a basis for predicting the crystal structure of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, which may also crystallize in a similar fashion due to the presence of hydroxyl and aldehyde functional groups that can participate in hydrogen bonding.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde. For instance, the first stable aromatic thioaldehyde was synthesized from a tri-t-butylbenzaldehyde derivative and was found to undergo various reactions with radicals, Grignard reagents, and organolithium compounds . This indicates that the aldehyde groups in 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde could also be reactive towards nucleophiles and could participate in condensation reactions, addition reactions, and potentially in the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, they do offer insights into the properties of structurally related compounds. The resveratrol derivative has a defined crystal structure with specific density and crystallographic parameters . The stability of the thioaldehyde compound at high temperatures before undergoing cyclization suggests that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde might also exhibit thermal stability up to a certain point. The presence of hydroxyl groups would likely make the compound soluble in polar solvents and capable of forming intermolecular hydrogen bonds, influencing its melting and boiling points.

科学研究应用

Stereochemistry and Asymmetric Induction

- Remote Asymmetric Induction : 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde is studied for its potential in highly diastereoselective organometallic addition and hydride reduction reactions. These reactions involve symmetry-equivalent carbonyl centers, demonstrating significant stereoselectivity due to chelation and steric effects around the aromatic core (Lampkins et al., 2006).

Material Synthesis and Chemistry

- Synthesis of Rubin's Aldehyde : This compound is part of the efficient synthesis process of Rubin's Aldehyde, starting from 1,3,5-tribromobenzene, indicating its role in complex organic synthesis (Holst et al., 2011).

- Creation of Two-Dimensional Carbon Crystals : Research shows that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can be used to synthesize new types of two-dimensional carbon crystals, differing from graphene, through dehydration and polymerization reactions (Du et al., 2017).

Advanced Applications in Chemistry

- Reagent for Thiadiazoles Synthesis : This compound has been used as an efficient reagent in the synthesis of thiadiazoles, showcasing its utility in the creation of complex organic compounds (Zali-Boeini & Mansouri, 2015).

- Stabilization Energies in Triradicals : The compound is significant in studying the electronic structure and stabilization energies in triradicals, contributing to our understanding of chemical bonding and interactions (Manohar et al., 2009).

Textile Industry Application

- Wrinkle-Recovery of Wool : It is used in the stabilization of improved wrinkle-recovery of annealed wool, highlighting its role in textile chemistry (Jones et al., 1973).

Spectroscopy and Structural Studies

- Tautomerism and Hydrogen Bonding : Studies on 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde have provided insights into tautomerism and hydrogen bonding, crucial for understanding molecular structure and behavior (Hansen et al., 2014).

Hydrogen Evolution and Energy Research

- Electrochemical Water-Splitting : Its derivatives have been used in the synthesis of materials for hydrogen evolution via electrochemical water-splitting, indicating its potential in renewable energy applications (Ruidas et al., 2021).

安全和危害

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde can cause skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has potential applications in various fields of scientific research due to its unique molecular structure. It has been used in the synthesis of magnetic covalent organic frameworks, which have shown promise in the extraction and determination of aromatic amine metabolites . It has also been used in the construction of hollow nanosphere covalent organic frameworks for catalysis . These applications suggest that 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde has a promising future in scientific research and industrial applications.

属性

IUPAC Name |

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPNIDMXEKQLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | |

CAS RN |

34374-88-4 | |

| Record name | 2,4,6-Triformylphloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)